molecular formula C14H10BrN3O2 B1228386 5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

Cat. No. B1228386
M. Wt: 332.15 g/mol
InChI Key: LPLIRDQZBOMOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Antifungal Activity

  • Microwave Induced Diastereoselective Synthesis : A study by Dandia, Singh, Saha, and Shivpuri (2002) reported the microwave-induced diastereoselective synthesis of spiro[3H-indole-3,2'-oxiranes]-3'-benzoyl-2(1H)-one. This compound demonstrated significant antifungal activity against various fungi including Rhizoctonia solani, Fusarium oxysporum, and Collectotrichum capsici, as well as antitubercular activity against Mycobacterium tuberculosis (Dandia et al., 2002).

Green Synthesis and Antihistamic Potential

  • Brønsted Acidic Ionic Liquids in Synthesis : Arya, Rawat, Dandia, and Sasai (2012) utilized Brønsted acidic ionic liquids for synthesizing fluorinated spiro[3H-indole-3,2′-tetrahydro-1,3-thiazine]-2,4′(1H)-diones and fluorinated spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-diones. These compounds were evaluated for their antihistamic properties, showing potential as H1-antagonists (Arya et al., 2012).

Environmental Friendly Synthesis and Bioassay

  • Ultrasound Irradiation for Synthesis : The study by Dandia, Singh, and Bhaskaran (2011) focused on the environmentally friendly synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones. This synthesis was achieved using ultrasound irradiation, and the resulting compounds were tested for antimicrobial activity and antioxidant properties (Dandia et al., 2011).

Synthesis of Novel Spiro-Indole Derivatives

  • One-Pot Synthesis Techniques : The research by Mousavi, Mohammadizadeh, Roshan, Jamaleddini, and Arimitsu (2020) developed a one-pot route for synthesizing various spiro-indole derivatives. These compounds have potential applications in therapeutic fields due to their diverse structural features (Mousavi et al., 2020).

Role of Fluorine in Synthesis

  • Cyclocondensation Studies : Bajpai, Joshi, and Jain (1997) investigated the role of fluorine in the cyclocondensation of 3-arylimino-2H-indol-2-ones with o-mercaptobenzoic acid. This study provided insights into the synthesis of fluorinated spiro-indole derivatives (Bajpai et al., 1997).

properties

Product Name

5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

IUPAC Name

5'-bromospiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]-2'-one

InChI

InChI=1S/C14H10BrN3O2/c15-8-5-6-10-9(7-8)14(13(19)16-10)18-17-11-3-1-2-4-12(11)20-14/h1-7,17-18H,(H,16,19)

InChI Key

LPLIRDQZBOMOQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NNC3(O2)C4=C(C=CC(=C4)Br)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 2
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 3
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 4
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 5
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one
Reactant of Route 6
5'-bromo-2'-spiro[1,2-dihydro-4,1,2-benzoxadiazine-3,3'-1H-indole]one

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